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ALPHA-DENDROTOXIN

Cat. No.: B1179115
CAS No.: 144637-68-3
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Description

Historical Context and Discovery of Alpha-Dendrotoxin

The discovery of dendrotoxins, including this compound, emerged from research into the potent effects of mamba snake venoms. Early pharmacological studies on the venom of the Eastern green mamba, Dendroaspis angusticeps, reported its ability to potentiate the effects of acetylcholine (B1216132) ecronicon.nettaylorandfrancis.com. Subsequent work demonstrated that this effect was due to a prejunctional action that facilitated the release of acetylcholine at neuromuscular junctions ecronicon.net. This facilitatory effect was ultimately attributed to a small protein isolated from the venom, which was named dendrotoxin ecronicon.net. This compound specifically was isolated from Dendroaspis angusticeps venom fishersci.commedchemexpress.com.

Biological Origin and Classification within Toxin Families

Dendrotoxins are a class of presynaptic neurotoxins produced by snakes of the Dendroaspis genus, commonly known as mambas wikipedia.orgresearchgate.net. These snakes are among the medically important elapids in sub-Saharan Africa researchgate.net.

Isolation from Dendroaspis Species Venoms

This compound is primarily isolated from the venom of the Eastern green mamba (Dendroaspis angusticeps) fishersci.commedchemexpress.com. Other related dendrotoxins, such as toxin K and toxin I, have been found in the venom of the black mamba (Dendroaspis polylepis) researchgate.netresearchgate.net. The purification of these toxins from crude venom has been essential for their characterization and use as pharmacological tools wikipedia.org.

Classification as a Kunitz-Type Serine Protease Inhibitor Homologue

Dendrotoxins are structurally homologous to Kunitz-type serine protease inhibitors, including bovine pancreatic trypsin inhibitor (BPTI) wikipedia.orgresearchgate.netresearchgate.nettandfonline.comnih.govresearchgate.netrcsb.orguwyo.edu. This compound and BPTI share approximately 35% sequence identity and possess identical disulfide bonds wikipedia.org. Despite this structural similarity, dendrotoxins exhibit little or no measurable inhibitory protease activity ecronicon.netwikipedia.orgresearchgate.netresearchgate.nettandfonline.comnih.govresearchgate.net. This lack of protease inhibition is thought to result from structural differences caused by the absence of key amino acid residues necessary for the interactions seen in BPTI wikipedia.org. Dendrotoxins are small proteins, typically consisting of 57-60 amino acid residues, cross-linked by three disulfide bridges which contribute significantly to their stability and conformation wikipedia.orgresearchgate.netresearchgate.nettandfonline.comnih.govresearchgate.net. The conserved cysteine residues forming these disulfide bonds are located at positions C7-C57, C16-C40, and C32-C53, based on the this compound numbering wikipedia.org.

Significance of this compound in Ion Channel Research

This compound is a potent and selective blocker of specific subtypes of voltage-gated potassium (K+) channels in neurons ecronicon.netwikipedia.orgresearchgate.netresearchgate.nettandfonline.comnih.gov. These channels are critical regulators of nerve and muscle excitability, controlling the resting membrane potential and participating in membrane repolarization during action potentials ecronicon.netwikipedia.org. By blocking these channels, this compound prolongs the duration of action potentials and enhances acetylcholine release at the neuromuscular junction, which can lead to muscle hyperexcitability and convulsive symptoms ecronicon.netwikipedia.org.

The high potency and selectivity of this compound for particular potassium channel subtypes have made it an extremely valuable pharmacological tool wikipedia.orgresearchgate.netresearchgate.netnih.gov. It has been widely used as a molecular probe to study the structure, function, and pharmacological classification of diverse voltage-gated potassium channels wikipedia.orgresearchgate.netnih.gov.

Detailed research findings highlight this compound's specificity for certain Kv1 subfamily channels. Studies using cloned K+ channels indicate that this compound from Dendroaspis angusticeps blocks Kv1.1, Kv1.2, and Kv1.6 channels in the nanomolar range researchgate.netresearchgate.nettandfonline.comnih.gov. For instance, this compound blocks Kv1.1 and Kv1.2 channels with IC50 values typically ranging from 0.4 to 12 nM in oocytes, with potentially higher values in mammalian cells fishersci.com. It also blocks Kv1.6 with IC50 values between 9 and 25 nM fishersci.com. Research indicates that this compound is effective on low-threshold, slowly inactivating potassium currents in various neurons physiology.org.

Studies involving site-directed mutagenesis and chemical synthesis have helped delineate the functional site of this compound and identify residues crucial for its binding to Kv1 channels researchgate.net. For example, substitutions of Lys5 and Leu9 significantly decreased binding affinity researchgate.net. The interaction is proposed to involve electrostatic interactions between positively charged residues in the toxin's cationic domain and negatively charged residues in the channel pore wikipedia.org. Research suggests that this compound interacts simultaneously with all four alpha-subunits of a tetrameric potassium channel to achieve high-affinity binding researchgate.net.

This compound has been instrumental in characterizing the molecular recognition properties of different types of K+ channels and has aided in the discovery of other toxins that bind to these channels researchgate.netnih.gov. Its use has improved the understanding of the roles played by individual channel types and assisted in their pharmacological classification wikipedia.org. Furthermore, radiolabeled dendrotoxins have been utilized to study the distribution of dendrotoxin binding sites in the brain ecronicon.net.

The following table summarizes some key research findings regarding this compound's interaction with Kv channels:

Kv Channel SubtypeSource of this compoundIC50 Range (nM)Reference
Kv1.1Dendroaspis angusticeps0.4 - 4 fishersci.com
Kv1.2Dendroaspis angusticeps1.1 - 12 fishersci.com
Kv1.6Dendroaspis angusticeps9 - 25 fishersci.com
Kv1.1, Kv1.2, Kv1.6Dendroaspis angusticeps (cloned)Nanomolar range researchgate.netresearchgate.nettandfonline.comnih.gov

This compound's ability to block specific potassium currents has also been explored in various neuronal contexts, including neocortical pyramidal neurons and spiral ganglion neurons, demonstrating its impact on neuronal excitability and firing patterns nih.govnih.gov. For instance, in neocortical pyramidal neurons, this compound increased excitability and hyperpolarized the firing threshold for action potentials nih.gov. In spiral ganglion neurons, it altered firing patterns and increased input resistance at lower voltage levels nih.gov.

The study of this compound continues to provide valuable insights into the complex world of ion channels and their physiological roles.

Properties

CAS No.

144637-68-3

Molecular Formula

C28H30N4O6

Origin of Product

United States

Molecular Architecture and Conformational Dynamics of Alpha Dendrotoxin

Primary Structural Analysis and Sequence Homologies

Alpha-dendrotoxin is a single-chain polypeptide with a defined amino acid sequence and a specific pattern of disulfide bonds that are critical for its structural integrity and function.

Amino Acid Sequence and Disulfide Bond Topography

This compound typically consists of 59 amino acid residues. latoxan.combiorxiv.orgebi.ac.uk The precise sequence dictates the protein's folding and the formation of its secondary and tertiary structures. A defining feature of α-dendrotoxin and other dendrotoxins is the presence of three conserved disulfide bridges. latoxan.comwikipedia.orgresearchgate.netbiorxiv.orgresearchgate.net These disulfide bonds are formed between specific cysteine residues, adding significant stability to the protein's conformation. wikipedia.org In this compound, these bonds are located at Cys7-Cys57, Cys16-Cys40, and Cys32-Cys53, based on the this compound numbering. wikipedia.org This conserved disulfide bond topography is a hallmark of the dendrotoxin family and contributes greatly to their stable molecular architecture. wikipedia.org

A representative amino acid sequence for this compound (from Dendroaspis angusticeps) is available in databases like UniProtKB, with the accession number P00980. uniprot.org

Three-Dimensional Structural Elucidation and Characterization

The three-dimensional structure of this compound has been extensively studied using various biophysical techniques, providing detailed insights into its folded state.

Conformational Stability and Structural Determinants of Fold

The three disulfide bonds in this compound are crucial for its conformational stability. wikipedia.org These cross-links rigidify the structure and are essential for maintaining the native protein conformation required for its biological activity. The molecular architecture of dendrotoxins includes a short 3₁₀-helix near the N-terminus, a two-turn alpha-helix near the C-terminus, and a central two-stranded antiparallel β-sheet. bionity.comwikipedia.org These secondary structural elements are stable during molecular dynamics simulations, although regions corresponding to turns and bends, particularly those rich in lysine (B10760008) and arginine residues, exhibit more flexibility. nih.gov The specific arrangement of these secondary structures, stabilized by disulfide bonds, forms the characteristic Kunitz fold shared with BPTI. pdbj.orgelifesciences.org Differences in specific segments, particularly near the "antiprotease site" of BPTI, contribute to the functional differences observed between this compound and BPTI. researchgate.netnih.govnih.govproteopedia.org

Structural Features Governing Ligand Recognition

The ability of this compound to block voltage-gated potassium channels is dependent on specific structural features that mediate its interaction with the channel pore. This compound binds to the extracellular mouth of voltage-gated potassium channels, particularly those of the Kv1 subfamily (e.g., Kv1.1, Kv1.2, Kv1.6). wikipedia.orgresearchgate.netmdpi.com This interaction is significantly influenced by electrostatic interactions between positively charged residues on the toxin and negatively charged residues around the channel pore. wikipedia.orgresearchgate.netelifesciences.org

Key residues in this compound have been identified as critical for channel binding through mutagenesis studies. The functional site of this compound is primarily located in its N-terminal region. mdpi.comnih.govresearchgate.net Notably, Lys5 and Leu9 are considered the most important residues for binding, with substitutions at these positions significantly reducing affinity. biorxiv.orgelifesciences.orgnih.govresearchgate.net Other important residues in the N-terminal region include Arg3, Arg4, Leu6, and Ile8. mdpi.comnih.gov The side chain of Lys5 is thought to protrude from the toxin's surface and can penetrate into the selectivity filter of the potassium channel, potentially coordinating with carbonyls and partially disrupting ion binding sites. biorxiv.orgelifesciences.org Positively charged residues are concentrated in specific regions, including near the N-terminus (Arg3, Arg4, Lys5), the C-terminus (Arg54, Arg55), and the β-turn region (Lys28, Lys29, Lys30), contributing to a cationic domain on one side of the protein believed to be important for channel binding. bionity.comwikipedia.orgbiorxiv.org

The interaction involves a "triangular patch" of residues on the toxin surface that interacts with residues near the channel pore. uwyo.edu While the functional site of this compound shares a conserved core with other Kv1 channel blockers, its specific topography differs from the antiprotease site of BPTI, reinforcing the functional divergence despite structural homology. nih.gov

Table 1: this compound Key Structural Features

FeatureDescription
Amino Acid CountTypically 59 residues. latoxan.combiorxiv.orgebi.ac.uk
Disulfide BondsThree conserved bonds: Cys7-Cys57, Cys16-Cys40, Cys32-Cys53. wikipedia.org
Secondary StructureShort 3₁₀-helix (N-terminus), two-turn alpha-helix (C-terminus), two-stranded antiparallel β-sheet (central). bionity.comwikipedia.org
Overall FoldKunitz-type fold, homologous to BPTI. bionity.comwikipedia.orgresearchgate.netresearchgate.net
Molecular WeightApproximately 7 kDa. bionity.comwikipedia.org (PubChem CID 126843368: 7072 g/mol nih.gov)
Key Binding ResiduesLys5, Leu9, Arg3, Arg4, Leu6, Ile8 (primarily N-terminal). mdpi.comnih.govresearchgate.net
Cationic RegionsN-terminus (Arg3, Arg4, Lys5), C-terminus (Arg54, Arg55), β-turn (Lys28, Lys29, Lys30). bionity.comwikipedia.orgbiorxiv.org

Identification of Key Residues and Functional Domains

Research using techniques such as site-directed mutagenesis and chemical synthesis has been crucial in identifying the key residues and functional domains of α-dendrotoxin responsible for its interaction with voltage-gated potassium channels. nih.govresearchgate.net The functional site of α-DTX primarily involves residues located in its N-terminal region. nih.govresearchgate.net

Mutational studies have demonstrated that Lys5 and Leu9 are particularly important for the binding of α-dendrotoxin to Kv1 potassium channels, with substitutions of these residues significantly reducing affinity (more than 1000-fold). elifesciences.orgnih.govresearchgate.netelifesciences.org Other residues in the N-terminal region, such as Arg3, Arg4, Leu6, and Ile8, also contribute to binding affinity, with substitutions resulting in 5-30-fold reductions. nih.govresearchgate.net The side chain of Lys5 is known to protrude from the molecule's surface, and its modification substantially reduces binding. elifesciences.orgelifesciences.org Cryo-EM structures have shown that Lys5 penetrates into the selectivity filter of the potassium channel, with its terminal amine coordinating with carbonyls, partially disrupting an ion-binding site. elifesciences.orgelifesciences.orgelifesciences.org

While Leu9 is also critical for high affinity binding, its side chain does not appear to make direct contact with the channel or other toxin residues in the observed structures, suggesting its importance might lie in maintaining the correct conformation of the toxin's binding site. elifesciences.orgelifesciences.org

The β-turn region, rich in lysine residues (Lys28, Lys29, Lys30), is also considered important for binding activity, potentially mediating interactions with the channel. wikipedia.orgnih.gov However, mutation of the entire lysine triplet (K28-K29-K30) to Ala-Ala-Gly in α-DTX has been reported to result in very little change in biological activity, suggesting a more complex role or redundancy in this region. wikipedia.org

Comparison of the functional site of α-DTX with other potassium channel blockers, even those that are structurally unrelated, reveals a common feature: a prominent lysine residue along with a nearby hydrophobic residue (such as Leucine, Tyrosine, or Phenylalanine). nih.govresearchgate.net This suggests a functional convergence in the evolution of these toxins. nih.govresearchgate.net Notably, the functional site of α-DTX is topographically distinct from the "antiprotease site" found in structurally analogous proteins like BPTI. rcsb.orgnih.govresearchgate.net

Comparative Structural Analysis of this compound Homologues

This compound belongs to a family of dendrotoxins isolated from mamba venoms, and several homologues with slightly different sequences have been identified. tandfonline.comwikipedia.orgresearchgate.net Despite sequence variations, the molecular architecture and folding conformation of these homologues are generally very similar to α-dendrotoxin and BPTI. wikipedia.orgnih.govacs.org

Homologues such as Toxin-I (DpI) and Toxin-K (DpK) from Dendroaspis polylepis have been studied to understand the structural basis for their varying affinities and selectivities for different Kv1 channel subtypes. researchgate.netnih.govnih.gov While α-dendrotoxin blocks Kv1.1, Kv1.2, and Kv1.6 channels in the low nanomolar range, Toxin K preferentially blocks Kv1.1 channels at picomolar concentrations. researchgate.netnih.gov

The strikingly homologous distribution of cysteine residues forming disulfide bonds is conserved across the dendrotoxin family, contributing to a characteristic conformational motif involving an alpha-helix stabilized by two disulfides. nih.govacs.org This motif is thought to provide a rigid framework that presents the active site for interaction with potassium channels. nih.govacs.org

Despite their structural similarities to Kunitz-type protease inhibitors like BPTI, dendrotoxins lack significant anti-protease activity. researchgate.nettandfonline.comwikipedia.orgtandfonline.comacs.org Comparative model building studies involving dendrotoxins and proteinases suggest that structural differences in the "antiprotease loop" region, compared to BPTI, prevent the key interactions necessary for protease inhibition. nih.govrcsb.org

While the core functional site involving a key lysine and a hydrophobic residue is shared among some potassium channel blockers, the additional functional residues can differ between dendrotoxin homologues like α-DTX and DTX-K, contributing to their distinct specificities. nih.govresearchgate.net

Mechanism of Action and Receptor Interaction of Alpha Dendrotoxin

Selective Modulation of Voltage-Gated Potassium Channels

Alpha-dendrotoxin is renowned for its potent and selective inhibition of specific voltage-gated potassium channel subtypes. wikipedia.orgnih.gov These channels play a fundamental role in controlling the resting membrane potential and repolarizing the membrane during action potentials in neurons. wikipedia.org The toxin physically occludes the channel pore, thereby preventing the efflux of potassium ions and altering the electrical signaling properties of the neuron. wikipedia.orgresearchgate.net

The primary targets of this compound are specific members of the Kv1 subfamily of voltage-gated potassium channels. nih.govresearchgate.net Extensive research has demonstrated that α-dendrotoxin potently blocks channels containing Kv1.1, Kv1.2, and Kv1.6 α-subunits, typically with affinities in the low nanomolar range. nih.govresearchgate.netfrontiersin.orgstrath.ac.uk This high affinity and selectivity have made α-dendrotoxin an invaluable pharmacological tool for differentiating and studying the physiological roles of these specific channel subtypes. wikipedia.orgnih.gov The toxin has been shown to block a slowly inactivating potassium current, often referred to as the D-current, in various neurons. jneurosci.orgphysiology.org The differential affinity of α-dendrotoxin for these subtypes allows for the fine-tuning of neuronal excitability. physiology.orgnih.gov

Inhibitory Concentrations (IC50) of this compound on Kv1 Channel Subtypes
Channel SubtypeIC50 Value (nM)Reference
Kv1.19.4 frontiersin.org
Kv1.20.38 frontiersin.org
Kv1.69 frontiersin.org

While this compound is best known for its potent blockade of Kv1 channels, research has revealed that it can also interact with other types of ion channels, albeit with lower affinity. nih.gov Notably, α-dendrotoxin has been shown to inhibit currents mediated by Acid-Sensing Ion Channels (ASICs) in dorsal root ganglion neurons. nih.govmdpi.com ASICs are proton-gated cation channels involved in various physiological and pathological processes. mdpi.com The inhibitory effect on ASICs occurs at higher concentrations than those required for Kv1 channel blockade, with a reported IC50 value of 0.8 μM. nih.govmdpi.com This interaction should be considered when using α-dendrotoxin at high nanomolar or micromolar concentrations in experimental settings. nih.gov

Molecular Basis of High-Affinity Binding

The potent and selective interaction between this compound and its target potassium channels is governed by precise molecular interactions at the toxin-channel interface. This high-affinity binding is a result of a combination of electrostatic and hydrophobic forces, involving specific amino acid residues on both the toxin and the channel. wikipedia.orgresearchgate.net

The formation of the stable toxin-channel complex is driven by key molecular forces. It is proposed that the binding is mediated by electrostatic interactions between positively charged amino acid residues on the surface of the α-dendrotoxin molecule and negatively charged residues within the vestibule of the potassium channel pore. wikipedia.orgresearchgate.net The toxin possesses a cluster of positively charged lysine (B10760008) and arginine residues, particularly near its N-terminus, which are believed to interact with anionic sites near the extracellular entrance of the channel. wikipedia.org This electrostatic attraction guides the toxin to its binding site.

In addition to these charge-based interactions, hydrophobic interactions are also critical for the high-affinity binding. nih.gov Key hydrophobic residues on the toxin fit into complementary pockets on the channel surface, further stabilizing the complex. researchgate.netnih.gov The combination of long-range electrostatic steering and short-range hydrophobic contacts results in the potent and specific blockade observed. researchgate.net

The critical amino acid residues on this compound that form the binding surface, or "functional site," have been extensively mapped using site-directed mutagenesis. nih.gov These studies have revealed that a small number of residues, primarily located in the N-terminal region of the toxin, are responsible for the majority of the binding energy. nih.gov

A mutational analysis where 26 of the 59 residues of α-dendrotoxin were individually substituted by alanine (B10760859) identified six major binding residues. nih.gov The most crucial residues were found to be Lysine 5 (Lys5) and Leucine 9 (Leu9); substituting these residues with alanine decreased the toxin's binding affinity by more than 1000-fold. nih.gov Other significant residues in the binding epitope include Arginine 3 (Arg3), Arginine 4 (Arg4), Leucine 6 (Leu6), and Isoleucine 8 (Ile8), whose substitutions resulted in a 5- to 30-fold decrease in affinity. nih.gov This highlights the importance of a protruding key lysine residue in close proximity to a critical hydrophobic residue for the interaction. nih.gov

Effects of Alanine Substitution on this compound Binding Affinity
Residue SubstitutionEffect on Binding AffinityReference
Lys5 → Ala>1000-fold decrease nih.gov
Leu9 → Ala>1000-fold decrease nih.gov
Arg3 → Ala5 to 30-fold decrease nih.gov
Arg4 → Ala5 to 30-fold decrease nih.gov
Leu6 → Ala5 to 30-fold decrease nih.gov
Ile8 → Ala5 to 30-fold decrease nih.gov

Functional Kv1 channels are tetrameric proteins, formed by the assembly of four α-subunits. nih.gov Research investigating the stoichiometry of the toxin-channel interaction has revealed that all four α-subunits of a functional Kv1.1 channel contribute to the high-affinity binding of a single this compound molecule. nih.gov

By creating and analyzing heterotetrameric channels composed of both wild-type and mutant α-subunits, it was demonstrated that the binding affinity is directly related to the number of wild-type subunits present in the channel complex. nih.gov Mutations of three critical residues (A352P, E353S, and Y379H) located in the extracellular S5-S6 linker of the Kv1.1 α-subunit resulted in a channel that was approximately 200-fold less sensitive to the toxin. nih.gov A linear relationship was observed between the number of wild-type subunits in the channel and the free energy of α-dendrotoxin binding. nih.gov This provides strong evidence that the toxin's binding footprint extends across the interface of the channel's subunits, requiring interaction with all four to achieve its characteristic high-affinity blockade. nih.gov

Electrophysiological Correlates of this compound Activity

This compound, a potent neurotoxin isolated from the venom of the green mamba snake (Dendroaspis angusticeps), exerts its effects by modulating the electrical properties of neurons. Its primary mechanism of action involves the specific blockade of certain subtypes of voltage-gated potassium (K+) channels, which are crucial for regulating neuronal excitability and neurotransmitter release. wikipedia.orgnih.gov This section details the electrophysiological consequences of this compound's interaction with these channels.

Impact on Neuronal Excitability and Action Potential Repolarization

This compound significantly enhances neuronal excitability by altering the characteristics of the action potential. jneurosci.org By blocking specific voltage-gated potassium channels, particularly those of the Kv1.1, Kv1.2, and Kv1.6 subtypes, the toxin impedes the repolarization phase of the action potential. nih.gov

Voltage-gated K+ channels are fundamental in controlling the resting membrane potential and in the repolarization of the membrane following an action potential. wikipedia.org The outflow of potassium ions through these channels is what brings the neuron's membrane potential back to its negative resting state after the depolarization caused by sodium ion influx. By obstructing these channels, this compound delays this repolarization process, resulting in a prolongation of the action potential duration. wikipedia.org

Research on rat neocortical pyramidal neurons has demonstrated that this compound dramatically increases neuronal excitability. Application of the toxin leads to a hyperpolarization of the firing threshold for action potentials by 4–8 mV. jneurosci.org This means that a smaller stimulus is required to trigger an action potential. Furthermore, the firing frequency of these neurons is significantly increased; for instance, during a 1-second somatic current injection, the firing frequency was observed to double. jneurosci.org In trigeminal ganglion neurons of rats, this compound has been shown to increase the number of action potentials without altering the resting membrane potential.

Table 1: Effect of this compound on Neuronal Excitability in Rat Neocortical Pyramidal Neurons
ParameterObservationReference
Firing ThresholdHyperpolarized by 4–8 mV jneurosci.org
Firing Frequency (during 500 pA current step)Doubled jneurosci.org

Influence on Presynaptic Neurotransmitter Release Mechanisms

The prolongation of the action potential at the presynaptic terminal by this compound has a direct and profound impact on neurotransmitter release. The extended depolarization of the nerve terminal membrane leads to a greater influx of calcium ions (Ca2+) through voltage-gated calcium channels. This elevated intracellular Ca2+ concentration is a primary trigger for the fusion of synaptic vesicles with the presynaptic membrane, resulting in an enhanced release of neurotransmitters into the synaptic cleft. wikipedia.org

One of the most well-documented effects of this compound is the potentiation of acetylcholine (B1216132) release at the neuromuscular junction. wikipedia.orgecronicon.net This was one of the first identified effects of the toxin. ecronicon.net Studies on frog and mouse neuromuscular preparations have shown that dendrotoxins increase the amplitude of endplate potentials by augmenting the quantal content of acetylcholine release. strath.ac.uk This means that more vesicles of acetylcholine are released in response to a single nerve impulse. Perineural recordings have confirmed that the toxin induces repetitive activation of nerve terminals. strath.ac.uk

While the enhancement of acetylcholine release is prominent, the toxin's effects are not limited to cholinergic synapses. It is presumed to facilitate both excitatory and inhibitory neurotransmission by the same underlying mechanism of K+ channel blockade. ecronicon.net For instance, this compound has been found to modulate the release of acetylcholine from hippocampal slices, where it interacts with presynaptic purinergic receptor-mediated inhibition of release. nih.gov

Table 2: Influence of this compound on Presynaptic Events
Presynaptic EventEffect of this compoundUnderlying MechanismReference
Action Potential DurationProlongedBlockade of voltage-gated K+ channels wikipedia.org
Neurotransmitter Release (e.g., Acetylcholine)EnhancedIncreased Ca2+ influx due to prolonged depolarization wikipedia.orgecronicon.net
Quantal ContentIncreasedMore neurotransmitter vesicles released per impulse strath.ac.uk
Nerve Terminal ActivityRepetitive FiringDecreased K+ currents at the terminal strath.ac.uk

Advanced Research Methodologies in Alpha Dendrotoxin Studies

Elucidation of Structure-Function Relationships

Understanding which specific amino acid residues of alpha-dendrotoxin are critical for its high-affinity binding to voltage-gated potassium channels is fundamental to comprehending its biological function. To this end, researchers have employed powerful protein engineering and synthetic techniques.

Site-directed mutagenesis is a cornerstone technique that allows for the precise substitution of individual amino acids within a protein. youtube.com This enables the investigation of the role of specific residues in the protein's function. youtube.com A systematic application of this method, known as alanine-scanning mutagenesis, involves sequentially replacing native amino acid residues with alanine (B10760859). mdpi.com Alanine is chosen for its small, non-reactive side chain, which typically does not introduce significant structural perturbations, thereby allowing for the assessment of the functional contribution of the original residue's side chain.

In the study of this compound, these approaches have been instrumental in identifying the key residues that form the "functional face" of the toxin, the surface that interacts with the potassium channel. nih.govresearchgate.net By creating a series of α-DTX variants with single-point mutations and then assessing their binding affinity, researchers have mapped the critical binding determinants. For instance, a comprehensive study involving the substitution of 26 of the 59 residues of α-DTX with alanine revealed that the functional site is predominantly located in the N-terminal region of the toxin. nih.govresearchgate.net

Substitutions of Lys5 and Leu9 were found to decrease the toxin's affinity for Kv1 potassium channels by more than 1000-fold, highlighting them as the most critical residues for binding. nih.govresearchgate.net Other significant, albeit less dramatic, reductions in affinity were observed upon substitution of Arg3, Arg4, Leu6, and Ile8, with decreases ranging from 5- to 30-fold. nih.govresearchgate.net Conversely, mutations of many other residues resulted in no significant change in affinity, indicating they are not directly involved in the interaction with the channel. nih.gov These findings have been corroborated by studies on homologous dendrotoxins, which also point to the importance of a key lysine (B10760008) residue and a nearby hydrophobic residue in the binding interaction. nih.govresearchgate.net

Table 1: Impact of Alanine-Scanning Mutagenesis on this compound Affinity for Kv1 Potassium Channels

Residue Mutated to AlanineFold Decrease in AffinityReference
Lys5>1000 nih.govresearchgate.net
Leu9>1000 nih.govresearchgate.net
Arg35-30 nih.govresearchgate.net
Arg45-30 nih.govresearchgate.net
Leu65-30 nih.govresearchgate.net
Ile85-30 nih.govresearchgate.net

The production of this compound variants for structure-function studies is achieved through two primary methodologies: chemical synthesis and recombinant expression systems.

Chemical synthesis , particularly solid-phase peptide synthesis, offers a powerful route for producing α-DTX and its analogs. researchgate.net This method allows for the incorporation of unnatural amino acids, providing a means to probe the chemical nature of the toxin-channel interaction in ways that are not possible with standard mutagenesis. For example, substituting the critical Lys5 with ornithine or norleucine also resulted in a significant loss of binding affinity, further defining the requirements of the positive charge and side-chain length at this position. nih.govresearchgate.net While powerful, chemical synthesis of a complex, disulfide-bridged peptide like α-DTX can be challenging, with yields sometimes being a limiting factor. researchgate.net

Recombinant expression systems , most commonly utilizing the bacterium Escherichia coli, provide an alternative and often more scalable method for producing toxin variants. nih.govacs.org In this approach, a synthetic gene encoding the desired α-DTX variant is introduced into the expression host. nih.gov The bacteria then transcribe and translate this gene to produce the toxin. Often, the toxin is expressed as a fusion protein, which can aid in purification and stability. nih.govmdpi.com Following purification, the fusion tag is typically cleaved to yield the recombinant toxin. nih.govmdpi.com This methodology has been successfully used to produce both wild-type and mutant forms of this compound, confirming that the recombinantly produced toxin exhibits biological activity comparable to the native toxin. nih.gov

Biophysical Characterization of Toxin-Channel Interactions

To quantify the binding affinity and kinetics of this compound with its target channels, and to observe the functional consequences of this interaction, a range of biophysical techniques are employed.

Radioligand binding assays are a fundamental tool for studying the interaction between a ligand (in this case, α-DTX) and its receptor (the potassium channel). ecronicon.net This technique typically involves labeling the toxin with a radioactive isotope, such as Iodine-125 (¹²⁵I), to create a radiolabeled tracer. ecronicon.netnih.gov This high-affinity tracer is then incubated with a preparation of membranes known to contain the target potassium channels, such as synaptosomes from the brain. nih.govecronicon.net

By measuring the amount of radioactivity bound to the membranes, it is possible to determine the density of binding sites and the affinity of the toxin for these sites. ecronicon.net Competition binding assays, where a fixed concentration of the radiolabeled toxin is co-incubated with varying concentrations of an unlabeled competitor (such as a mutant α-DTX variant), are particularly useful. acs.org These experiments allow for the determination of the competitor's inhibitory constant (Ki), which is a measure of its binding affinity. This approach was central to quantifying the effects of the mutations described in the alanine-scanning studies. nih.govacs.org

Electrophysiology provides a direct functional readout of the effect of this compound on ion channel activity. dtu.dk The patch-clamp technique, in its various configurations (such as whole-cell and outside-out patch), allows for the measurement of the ionic currents flowing through individual or populations of ion channels in a cell membrane. nih.govjneurosci.orgnih.gov

In the context of α-DTX research, patch-clamp recordings are used to characterize the toxin's blockade of potassium currents. jneurosci.orgnih.gov For example, application of α-DTX to a neuron while recording its potassium currents will show a reduction in the current amplitude, providing direct evidence of channel blockade. jneurosci.orgnih.gov This technique is sensitive enough to determine the kinetics of the block and to study the voltage-dependency of the interaction. nih.gov Furthermore, by observing the effects of α-DTX on neuronal firing patterns, such as an increase in the number of action potentials, researchers can understand the physiological consequences of blocking these specific potassium channels. nih.govnih.gov

Table 2: Effects of this compound on Neuronal K+ Currents and Firing Properties

Experimental ObservationTechniqueConclusionReference
Reduction in fast inactivating transient current (IA) and dominant sustained current (IK)Voltage-Clampα-DTX blocks specific components of the total potassium current. nih.gov
Increased number of action potentials during depolarizationCurrent-ClampBlockade of α-DTX-sensitive channels leads to increased neuronal excitability. nih.govnih.gov
Negative shift in the voltage threshold for action potentialsCurrent-Clampα-DTX-sensitive channels are active at subthreshold membrane potentials and help regulate the initiation of action potentials. bohrium.com

Computational Modeling and Molecular Dynamics Simulations of Complex Formation

In recent years, computational approaches have become increasingly valuable for providing insights into the structural basis of the this compound-potassium channel interaction at an atomic level. researchgate.net

Computational modeling and protein-protein docking are used to predict the three-dimensional structure of the toxin-channel complex. nih.gov These methods use the known structures of the toxin and the channel (or homology models) and employ algorithms to find the most energetically favorable binding orientation. researchgate.netnih.gov

Comparative and Evolutionary Aspects of Alpha Dendrotoxin

Phylogenetic Diversification within the Dendrotoxin Family

The dendrotoxin family consists of several small, basic proteins isolated from the venoms of various mamba snakes of the genus Dendroaspis. nih.govnih.govnih.gov While these toxins share a high degree of structural homology, they exhibit significant sequence variation and, consequently, differences in their pharmacological profiles. This diversification is a result of evolutionary pressures, likely driven by the need to target a range of prey species with varying potassium channel subtypes.

The venom proteomes of mamba species like the Eastern green mamba (Dendroaspis angusticeps), the black mamba (Dendroaspis polylepis), and the Jameson's mamba (Dendroaspis jamesoni) are complex arsenals, with dendrotoxins being a major component, particularly in D. polylepis. nih.govnih.govdtu.dknih.gov Comparative venomics studies reveal marked interspecific variation in the identity and relative abundance of specific dendrotoxin isoforms. nih.govdtu.dk

Alpha-dendrotoxin, originally isolated from the Eastern green mamba (D. angusticeps), is the archetypal member of this family. nih.govnih.gov Other prominent members include δ-dendrotoxin from the same species, and toxin I and toxin K from the black mamba (D. polylepis). nih.govnih.gov These homologues, while sharing the same Kunitz-type fold, have distinct affinities for different subtypes of voltage-gated potassium (Kv) channels. For instance, α-dendrotoxin potently blocks Kv1.1, Kv1.2, and Kv1.6 channels, whereas toxin K is exceptionally selective for Kv1.1 channels. nih.goveurekaselect.com This functional divergence is attributed to subtle differences in their amino acid sequences, particularly in the residues that form the binding interface with the channel. wikipedia.org The interaction of toxin K with Kv1.1 is mediated by lysine (B10760008) residues in both its N-terminus and its β-turn region, while α-dendrotoxin appears to interact primarily through its N-terminus, which may explain its broader selectivity. wikipedia.org This specialization suggests a process of adaptive radiation, where gene duplication events were followed by diversification to create a suite of toxins optimized for different neurological targets.

Toxin NameSource SpeciesPrimary Kv Channel TargetsKey Feature
α-DendrotoxinDendroaspis angusticeps (Eastern Green Mamba)Kv1.1, Kv1.2, Kv1.6Broad-spectrum blocker of several Kv1 subtypes. nih.goveurekaselect.com
δ-DendrotoxinDendroaspis angusticeps (Eastern Green Mamba)Kv ChannelsHomologue with distinct binding properties. uwyo.edu
Toxin IDendroaspis polylepis (Black Mamba)Kv1.1, Kv1.2, Kv1.6A major component of black mamba venom, functionally similar to α-dendrotoxin. eurekaselect.com
Toxin KDendroaspis polylepis (Black Mamba)Kv1.1Highly potent and selective blocker for the Kv1.1 subtype. nih.gov

Evolutionary Trajectories of Kunitz-Type Toxin Folds

Dendrotoxins are structurally homologous to a family of proteins known as Kunitz-type serine protease inhibitors, with Bovine Pancreatic Trypsin Inhibitor (BPTI) being the most studied example. wikipedia.orgexpasy.orgresearchgate.net Both dendrotoxins and BPTI share a compact fold of approximately 57-60 amino acids, stabilized by three conserved disulfide bridges. nih.govwikipedia.orgexpasy.org Despite this structural similarity (around 35% sequence identity between α-dendrotoxin and BPTI), their functions are radically different. wikipedia.org Dendrotoxins have little to no anti-protease activity, having evolved into potent neurotoxins that block ion channels. nih.govwikipedia.orgnih.gov

The evolutionary pathway from a protease inhibitor to a neurotoxin is a prime example of neofunctionalization, where a duplicated gene acquires a new function. This process is thought to have occurred in three main stages:

Ancestral Function: The original Kunitz-domain proteins functioned solely as serine protease inhibitors, binding to the active site of enzymes like trypsin and chymotrypsin. nih.govexpasy.org

Bifunctional Intermediates: Some toxins evolved to have dual functions, retaining the ability to inhibit proteases while also weakly blocking ion channels. Examples of such bifunctional toxins have been found in the venoms of spiders (e.g., HWTX-XI) and some snakes (e.g., BF9), providing a snapshot of this transitional state. nih.govexpasy.orgresearchgate.net

Novel Function: In mambas, the dendrotoxin lineage specialized further, losing the ancestral protease inhibitory function and becoming highly potent and specific potassium channel blockers. nih.govexpasy.org

This functional shift was driven by key mutations. The anti-protease activity of BPTI relies on a specific loop that mimics a substrate, inserting a key residue (like lysine or arginine) into the enzyme's active site. nih.govresearchgate.net In dendrotoxins, structural changes in this loop hinder the interactions necessary for protease inhibition. nih.gov Concurrently, an accumulation of positively charged amino acid residues (lysine and arginine) on the molecular surface created a cationic domain. wikipedia.orgresearchgate.net This domain is crucial for the electrostatic interactions that guide the toxin to the negatively charged vestibule of potassium channels, enabling its new neurotoxic function. wikipedia.org

FeatureAncestral Kunitz-Type Inhibitor (e.g., BPTI)Derived Neurotoxin (e.g., α-Dendrotoxin)
Primary FunctionSerine Protease InhibitionVoltage-Gated Potassium Channel Blocking
Key Functional SiteCanonical protease-binding loop (e.g., Lys15)Cationic surface domain for channel interaction (e.g., Lys5). researchgate.netresearchgate.net
Molecular TargetActive site of serine proteases (e.g., Trypsin)Outer vestibule of Kv1 channel subtypes. taylorfrancis.com
Evolutionary OutcomeRegulation of proteolysisPotent neurotoxicity for prey capture

Convergent Evolution of Potassium Channel Blocking Mechanisms

The strategy of blocking potassium channels to induce paralysis is not unique to mamba snakes. Venoms from a wide array of phylogenetically distant animals, including scorpions, sea anemones, and cone snails, contain toxins that have convergently evolved to target these critical ion channels. wikipedia.orgnih.govmdpi.com These toxins achieve the same functional outcome—channel blockade—using entirely different protein scaffolds, providing a classic example of convergent evolution at the molecular level.

While dendrotoxins are built on the Kunitz-type fold, scorpion toxins like Charybdotoxin use an α/β scaffold, and some sea anemone toxins like ShK (from Stichodactyla helianthus) adopt a different fold altogether. nih.govmdpi.comnih.gov Despite these distinct architectures, a common functional theme has emerged. Many of these unrelated toxins possess a "functional dyad" of key amino acid residues: a positively charged lysine that physically occludes the channel's ion conduction pore, and a nearby aromatic or hydrophobic residue (like tyrosine or phenylalanine) that stabilizes the toxin-channel interaction through hydrophobic contacts. nih.govmdpi.com

ToxinAnimal GroupProtein ScaffoldKey Functional Residues (Functional Dyad)
α-DendrotoxinSnake (Mamba)Kunitz-typeLysine and aromatic/hydrophobic residues in the N-terminal region. researchgate.net
CharybdotoxinScorpionα/β ScaffoldLys27 (pore plug) and surrounding hydrophobic residues. nih.gov
BgKSea AnemoneNovel FoldA critical lysine and an aromatic residue separated by ~6.6 Å. nih.gov
κ-ConotoxinsCone SnailVarious (e.g., O-superfamily, Conkunitzins)Utilize a lysine for pore occlusion and a ring of basic residues for docking. mdpi.comresearchgate.net

Toxin-Target Co-evolutionary Dynamics and Receptor Adaptation

The potent activity of dendrotoxins is a product of a relentless evolutionary arms race between predator and prey. nih.gov As snakes evolve toxins to incapacitate their prey more effectively, the prey populations are under intense selective pressure to develop resistance. This dynamic drives the diversification of both the toxins and their molecular targets. nih.gov

Resistance to venom neurotoxins in prey or predator species often arises from mutations in the target protein—in this case, the voltage-gated potassium channels. nih.govnih.govdntb.gov.ua These mutations can alter the toxin-binding site in several ways, such as changing the shape of the channel vestibule or altering its electrostatic charge to repel the positively charged toxin. For example, resistance to α-neurotoxins (which target nicotinic acetylcholine (B1216132) receptors) has been shown to evolve through steric hindrance (adding a bulky sugar group via glycosylation) or electrostatic repulsion (substituting a key residue with a positively charged one). nih.govdntb.gov.ua

While the co-evolution of dendrotoxins and prey Kv channels has not been documented with the same level of detail as other toxin-receptor systems, the principles are the same. A prey animal that acquires a mutation in a Kv1 channel gene, making it less susceptible to dendrotoxin, would have a significant survival advantage. This resistant trait would then spread through the population. In response, natural selection would favor snakes that produce modified dendrotoxins capable of overcoming this resistance. This reciprocal process of adaptation and counter-adaptation is a powerful engine of molecular evolution, likely responsible for the observed diversity and specificity within the dendrotoxin family. dtu.dknih.gov The variation in dendrotoxin isoforms among different Dendroaspis species probably reflects adaptations to the specific potassium channel variants present in their local prey assemblages.

Alpha Dendrotoxin As a Research Probe and Mechanistic Tool

Applications in Neurophysiological Investigations

Alpha-dendrotoxin's ability to selectively block specific Kv channels allows researchers to dissect their contributions to neuronal excitability, action potential firing patterns, and neurotransmitter release.

This compound is a potent blocker of Kv1.1, Kv1.2, and Kv1.6 channels, which are crucial for regulating neuronal membrane potential and repolarization following an action potential. By applying this compound, researchers can effectively silence these channels and observe the resulting changes in neuronal activity. For instance, studies have shown that blocking these channels with this compound leads to a broadening of the action potential and an increase in neurotransmitter release at the neuromuscular junction. This is because the prolonged depolarization of the presynaptic terminal keeps voltage-gated calcium channels open for longer, leading to a greater influx of calcium and, consequently, more vesicle fusion and neurotransmitter release. nih.gov

In studies on rat trigeminal ganglion neurons, this compound application was found to increase the number of action potentials without altering the resting membrane potential. nih.gov This highlights the specific role of this compound-sensitive channels in controlling the firing frequency of neurons. The toxin has been instrumental in differentiating the roles of various potassium currents. For example, in adult rat trigeminal ganglion neurons, researchers were able to distinguish the this compound-sensitive current from other potassium currents, such as the fast-inactivating A-type current (IA) and the sustained delayed rectifier current (IK). nih.gov

The selectivity of this compound for specific Kv channel subtypes is a key aspect of its utility. The half-maximal inhibitory concentration (IC50) values demonstrate this specificity.

Channel SubtypeReported IC50 of this compound
Kv1.1Low nanomolar range
Kv1.2Low nanomolar range
Kv1.6Low nanomolar range

This table is interactive. Click on the headers to sort the data.

Radiolabeled this compound has been extensively used to map the anatomical distribution of its target Kv channel subtypes in the central and peripheral nervous systems. Autoradiographic studies using iodinated this compound have revealed high densities of binding sites in various brain regions, including the hippocampus, cerebellum, and cortex. These studies have been crucial in understanding the localization of Kv1.1, Kv1.2, and Kv1.6 channels in different neuronal compartments, such as the axon initial segment, nodes of Ranvier, and presynaptic terminals. This precise localization is critical to their function in regulating neuronal excitability and synaptic transmission.

Utility in Understanding Ion Channelopathies

Ion channelopathies are a group of disorders caused by mutations in genes encoding ion channels. This compound has proven to be a valuable tool for investigating the functional consequences of mutations in the KCNA1 gene, which encodes the Kv1.1 channel. Mutations in KCNA1 are responsible for Episodic Ataxia Type 1 (EA1), a neurological disorder characterized by episodes of ataxia and myokymia.

By using this compound as a probe, researchers can study how EA1-associated mutations affect the function and regulation of Kv1.1 channels. For example, studies on heterologously expressed mutant channels have shown that some EA1 mutations alter the channel's biophysical properties, while others impair its trafficking to the cell surface. nih.gov this compound can be used to quantify the number of functional channels at the cell surface and to assess the impact of mutations on the channel's sensitivity to blockers. Dendrotoxin has been shown to affect the release of the neurotransmitter GABA from basket cells, which is relevant to the cerebellar dysfunction seen in EA1. nih.gov The toxin's ability to modulate these channels provides a direct link to understanding the cellular mechanisms underlying the symptoms of this channelopathy.

Preclinical Research and Engineering of Modified this compound Peptides

The therapeutic potential of modulating specific potassium channels has driven research into the design and engineering of modified this compound peptides with improved selectivity and stability.

Structure-function studies have identified the key amino acid residues in this compound that are responsible for its high-affinity binding to Kv channels. This knowledge has been used to design and synthesize analogs with altered selectivity profiles. By substituting specific residues, researchers have been able to create peptides that can discriminate between different Kv1 subtypes. For example, a study involving the substitution of 26 of the 59 residues with alanine (B10760859) identified that substitutions of Lys5 and Leu9 decreased the binding affinity by over 1000-fold, indicating their critical role in channel binding. nih.gov This detailed understanding of the toxin's interaction with the channel allows for the rational design of more selective modulators.

Original ResidueSubstitutionEffect on Binding Affinity
Lys5Alanine>1000-fold decrease
Leu9Alanine>1000-fold decrease
Arg3Alanine5 to 30-fold decrease
Arg4Alanine5 to 30-fold decrease
Leu6Alanine5 to 30-fold decrease
Ile8Alanine5 to 30-fold decrease

This table is interactive. Click on the headers to sort the data.

Engineered this compound peptides serve as powerful tools in preclinical studies to investigate the therapeutic potential of targeting specific Kv channels in various neurological and non-neurological disorders. By using highly selective analogs, researchers can explore the consequences of modulating a particular channel subtype in animal models of disease. This approach helps to validate specific Kv channels as drug targets and to predict the potential on-target and off-target effects of future therapeutic agents. The development of synthetic peptides with high affinity for alpha-bungarotoxin, a related neurotoxin, demonstrates the feasibility of creating potent and specific peptide-based therapeutics. nih.govnih.gov This research provides a framework for the development of this compound-based compounds for conditions where Kv channel dysfunction is implicated.

Q & A

Q. What is the molecular mechanism of alpha-dendrotoxin's interaction with voltage-gated potassium channels (Kv channels)?

this compound, a Kunitz-type serine protease inhibitor homolog, selectively binds to Kv1.1, Kv1.2, and Kv1.6 channels, blocking potassium ion flow and prolonging neuronal action potentials. Methodologically, researchers use electrophysiological techniques (e.g., patch-clamp) to quantify inhibition potency (IC50) and structural biology (X-ray crystallography or cryo-EM) to map binding epitopes. For reproducibility, ensure toxin purity via HPLC and validate activity using standardized neuronal cell lines .

Q. How can researchers determine the LD50 of this compound in experimental models?

The intravenous LD50 in mice is reported as 23 mg/kg. To replicate this, use a dose-response design with at least five dose groups (n ≥ 10 animals/group), control for variables like animal strain and injection volume, and apply survival analysis over 24–72 hours. Cross-validate results with in vitro neurotoxicity assays (e.g., primary neuron viability assays) to confirm mechanistic consistency .

Q. What are the stability considerations for this compound in laboratory settings?

this compound is stable under standard storage conditions (−20°C in lyophilized form) but degrades in the presence of strong acids or oxidizing agents. For long-term studies, validate stability via mass spectrometry every 6 months and avoid repeated freeze-thaw cycles. Use buffers with pH 6–8 for reconstitution to prevent aggregation .

Advanced Research Questions

Q. How can contradictory findings on this compound's specificity across Kv channel subtypes be resolved?

Discrepancies may arise from differences in experimental models (e.g., heterologous expression systems vs. native neurons) or toxin batch variability. Address this by:

  • Comparing results across multiple expression systems (Xenopus oocytes, HEK293 cells).
  • Including positive controls (e.g., known Kv1-specific inhibitors) in each experiment.
  • Performing batch-to-batch activity assays using standardized protocols .

Q. What experimental strategies optimize in vivo studies of this compound-induced neurotoxicity?

To minimize confounding factors:

  • Use endotoxin-free toxin preparations (validate via LAL assay) to avoid immune activation in animal models.
  • Pair behavioral assays (e.g., seizure monitoring) with ex vivo brain slice electrophysiology to correlate functional and molecular effects.
  • Employ conditional knockout models (e.g., Kv1.1−/− mice) to isolate target-specific effects .

Q. How can computational modeling enhance the understanding of this compound-channel interactions?

Molecular dynamics simulations can predict binding kinetics and allosteric effects. Steps include:

  • Building a homology model of the toxin-channel complex using published crystal structures.
  • Simulating ligand-receptor dynamics under physiological ionic conditions.
  • Validating predictions with mutagenesis studies (e.g., alanine scanning of key residues) .

Q. What are the challenges in extrapolating this compound data to other Kunitz-type toxins?

Kunitz-type toxins vary in selectivity due to divergent amino acid sequences in their β-sheet domains. To contextualize findings:

  • Perform phylogenetic analysis of toxin sequences to identify conserved functional motifs.
  • Use comparative electrophysiology to test cross-reactivity with related toxins (e.g., dendrotoxin-K).
  • Cite class-wide toxicological data cautiously, noting species- and isoform-specific differences .

Methodological Best Practices

Q. How should researchers design studies to investigate this compound's role in synaptic plasticity?

  • Combine hippocampal slice electrophysiology (LTP/LTD measurements) with toxin application at varying concentrations.
  • Control for presynaptic effects by comparing paired-pulse ratios before and after toxin exposure.
  • Use immunohistochemistry to correlate synaptic protein expression (e.g., synaptophysin) with functional outcomes .

Q. What criteria ensure rigorous validation of this compound's purity and activity?

  • Purity: ≥95% purity via SDS-PAGE and MALDI-TOF mass spectrometry.
  • Activity: Confirm blockage of Kv1.1 currents in HEK293 cells (IC50 ≤ 10 nM).
  • Reproducibility: Share detailed protocols for toxin preparation and testing in supplementary materials .

Q. How can systematic reviews address gaps in this compound research?

  • Use PRISMA guidelines to structure literature searches across PubMed, Scopus, and specialized toxin databases.
  • Create an evidence table categorizing studies by methodology, model system, and key findings (e.g., IC50 values, structural data).
  • Highlight understudied areas, such as toxin effects in glial cells or sex-specific responses .

Data Reproducibility and Ethical Considerations

Q. What steps mitigate batch-to-batch variability in this compound production?

  • Document synthesis/purification protocols rigorously (e.g., chromatography gradients, lyophilization conditions).
  • Establish a reference standard batch for cross-lab calibration.
  • Disclose batch-specific data in publications to enable meta-analyses .

Q. How should researchers address ethical concerns in this compound studies involving animal models?

  • Adhere to ARRIVE guidelines for reporting in vivo experiments.
  • Minimize animal numbers via power analysis and use non-invasive monitoring (e.g., EEG for seizure detection).
  • Include justification for model selection (e.g., mice vs. rats) based on translational relevance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.